

# A Technical Guide to the Spectroscopic Profile of 2-Methyl-2-(phenylamino)propanenitrile

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## Compound of Interest

Compound Name: 2-Methyl-2-(phenylamino)propanenitrile

Cat. No.: B181826

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Disclaimer: Experimental spectroscopic data for **2-Methyl-2-(phenylamino)propanenitrile** is not readily available in the peer-reviewed scientific literature. A commercial supplier, BLD Pharm, indicates the availability of NMR, HPLC, and LC-MS data for this compound (CAS No. 2182-38-9), but this data could not be directly accessed for this report.<sup>[1]</sup> This guide therefore presents predicted spectroscopic characteristics based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. For definitive analysis, experimental acquisition of data is requisite.

## Introduction

**2-Methyl-2-(phenylamino)propanenitrile** is an organic compound featuring a nitrile group and a phenylamino moiety attached to a quaternary carbon. This structure is of interest in medicinal chemistry and materials science due to the potential for diverse chemical modifications and biological activities associated with  $\alpha$ -aminonitriles. This document aims to provide a comprehensive technical overview of the expected spectroscopic data (NMR, IR, MS) for this compound, including detailed hypothetical experimental protocols for data acquisition.

## Predicted Spectroscopic Data

Due to the absence of direct experimental spectra in published literature, the following data tables are based on predictions and analysis of closely related analogs, such as 2-phenyl-2-

(phenylamino)acetonitrile.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 7.2 - 7.4	Multiplet	2H	ortho-Protons (aromatic)
~ 6.8 - 7.0	Multiplet	3H	meta & para-Protons (aromatic)
~ 4.5 - 5.0	Singlet (broad)	1H	N-H
~ 1.6	Singlet	6H	2 x $-\text{CH}_3$

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 145	Quaternary aromatic C (C-N)
~ 129	ortho/meta-Aromatic C
~ 122	para-Aromatic C
~ 120	Nitrile C ( $\text{C}\equiv\text{N}$ )
~ 55	Quaternary C (C-N)
~ 25	Methyl C ( $-\text{CH}_3$ )

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3350 - 3450	Medium	N-H stretch
~ 3000 - 3100	Medium	Aromatic C-H stretch
~ 2900 - 3000	Medium	Aliphatic C-H stretch
~ 2240	Medium, Sharp	C≡N stretch
~ 1600, 1500	Strong	Aromatic C=C bending
~ 1320	Strong	C-N stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
174	Moderate	[M] <sup>+</sup> (Molecular Ion)
159	High	[M - CH <sub>3</sub> ] <sup>+</sup>
93	Very High	[C <sub>6</sub> H <sub>5</sub> NH <sub>2</sub> ] <sup>+</sup> (Aniline)
77	High	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl)

## Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

### 3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
- Sample Preparation: Approximately 10-20 mg of **2-Methyl-2-(phenylamino)propanenitrile** is dissolved in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- <sup>1</sup>H NMR Acquisition:

- A standard one-pulse sequence is used.
- Spectral width: -2 to 12 ppm.
- Number of scans: 16-64, depending on sample concentration.
- Relaxation delay: 1-2 seconds.
- <sup>13</sup>C NMR Acquisition:
  - A proton-decoupled pulse sequence is employed.
  - Spectral width: 0 to 200 ppm.
  - Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.
  - Relaxation delay: 2-5 seconds.
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

### 3.2 Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
- Data Acquisition:
  - The spectrum is typically recorded from 4000 to 400 cm<sup>-1</sup>.
  - A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of scans: 16-32.

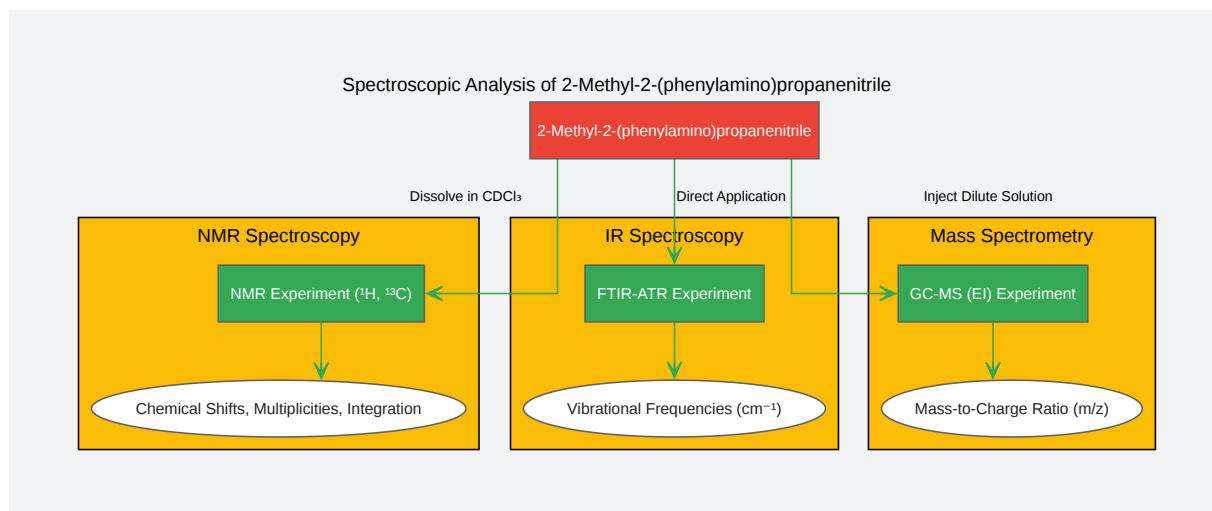
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

### 3.3 Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC-MS Conditions:
  - Injector Temperature: 250 °C.
  - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
  - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-500.
  - Source Temperature: 230 °C.
- Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the compound, and the mass spectrum of that peak is extracted and analyzed for fragmentation patterns.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Methyl-2-(phenylamino)propanenitrile**.



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Caption: Workflow for spectroscopic characterization.

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## References

- 1. 2182-38-9|2-Methyl-2-(phenylamino)propanenitrile|BLD Pharm [bldpharm.com]
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